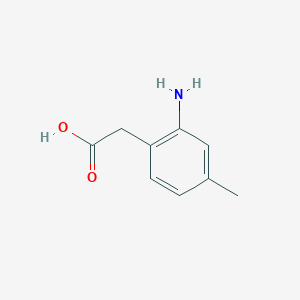

2-(2-Amino-4-methylphenyl)acetic acid

Beschreibung

Contextual Significance of Non-Proteinogenic Amino Acids in Chemical Biology

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally encoded in the genetic code of humans. nih.gov While over 800 NPAAs occur in nature, particularly in organisms like bacteria, fungi, and plants, thousands more have been synthesized for scientific use. nih.govtaylorandfrancis.com These compounds have become powerful tools in chemical biology and drug discovery. nih.govnih.gov

The primary significance of NPAAs lies in their ability to overcome the limitations of natural peptides, which are often hampered by poor stability in biological conditions. nih.govbohrium.com By incorporating NPAAs into peptide sequences, researchers can fundamentally alter and improve the drug-like properties of these molecules. nih.govnih.gov This strategic incorporation can lead to enhanced stability, greater potency, improved permeability, and better bioavailability of peptide-based therapeutics. nih.govbohrium.com Their structural diversity and functional versatility make them invaluable as chiral building blocks and molecular scaffolds for constructing a wide array of molecular structures. sigmaaldrich.com

Foundational Role of 2-Amino-2-(4-methylphenyl)acetic Acid in Molecular Scaffold Construction

2-Amino-2-(4-methylphenyl)acetic acid serves as a key synthetic intermediate, functioning as a foundational scaffold for building more complex molecules. caymanchem.com Its utility is demonstrated in its application for creating targeted therapeutic agents. For instance, it is an essential intermediate in the synthesis of 1,3,4-thiadiazole (B1197879) compounds. medchemexpress.comabmole.comglpbio.com These resulting thiadiazole derivatives have shown potential as anti-cancer agents through the inhibition of glutaminase (B10826351) (GLS1), an enzyme implicated in cancer metabolism. medchemexpress.comglpbio.com

Furthermore, this amino acid has been used in the synthesis of inhibitors for phenylalanine ammonia-lyase, an enzyme found in plants and fungi. caymanchem.com The ability of 2-Amino-2-(4-methylphenyl)acetic acid to be incorporated into these varied molecular structures underscores its role as a versatile building block in medicinal chemistry. caymanchem.commedchemexpress.com

Historical Development and Emerging Research Trajectories of 2-Amino-2-(4-methylphenyl)acetic Acid Derivatives

The development of 2-Amino-2-(4-methylphenyl)acetic acid and its derivatives reflects a progression from a basic chemical building block to a key component in the rational design of targeted therapeutics. Initially identified as a useful synthetic intermediate, its application has evolved as understanding of its potential has grown. caymanchem.com

Emerging research continues to explore the utility of its derivatives in new therapeutic contexts. A significant area of investigation involves its use in creating compounds for optimizing azide (B81097) skeletons, which are important in various chemical syntheses. medchemexpress.comabmole.comglpbio.com Moreover, derivatives of structurally related phenylglycines have been central to the design and evaluation of agonists for GPR88, an orphan G protein-coupled receptor considered an attractive target for treating central nervous system disorders. nih.gov Structure-activity relationship (SAR) studies on these derivatives have shown that modifications to the core structure, such as replacing an amine group with a hydroxyl group, can be made without losing potency, indicating a promising trajectory for developing new neurologically active agents based on the phenylglycine scaffold. nih.gov

Interactive Data Tables

Chemical and Physical Properties of 2-Amino-2-(4-methylphenyl)acetic Acid

| Property | Value | Source |

| CAS Number | 13227-01-5 | caymanchem.comabmole.comchemicalbook.com |

| Molecular Formula | C₉H₁₁NO₂ | caymanchem.comchemicalbook.comepa.gov |

| Molecular Weight | 165.2 g/mol | caymanchem.comabmole.comchemicalbook.com |

| Synonyms | 4-Methylphenylglycine, 2-Amino-2-(p-tolyl)acetic acid | caymanchem.com |

| Form | Solid | caymanchem.com |

| Purity | ≥98% | caymanchem.com |

Detailed Research Findings on 2-Amino-2-(4-methylphenyl)acetic Acid Derivatives

| Research Area | Derivative Class | Target | Potential Application | Key Finding | Source(s) |

| Oncology | 1,3,4-Thiadiazoles | Glutaminase (GLS1) | Anti-cancer therapy | Serves as an intermediate for compounds that inhibit GLS1. | medchemexpress.comglpbio.comchemicalbook.com |

| Enzymology | Phenylalanine Ammonia-Lyase Inhibitors | Phenylalanine Ammonia-Lyase | Biochemical research | Used as a building block for enzyme inhibitors. | caymanchem.com |

| Neurology | 4-Hydroxyphenylglycine Derivatives | GPR88 Receptor | CNS disorders | The phenylglycine scaffold is crucial for agonist activity at the GPR88 receptor. | nih.gov |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

37777-64-3 |

|---|---|

Molekularformel |

C9H11NO2 |

Molekulargewicht |

165.19 g/mol |

IUPAC-Name |

2-(2-amino-4-methylphenyl)acetic acid |

InChI |

InChI=1S/C9H11NO2/c1-6-2-3-7(5-9(11)12)8(10)4-6/h2-4H,5,10H2,1H3,(H,11,12) |

InChI-Schlüssel |

RVVIRPPKZLWWBW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)CC(=O)O)N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 2 Amino 2 4 Methylphenyl Acetic Acid and Its Precursors

Chemo- and Regioselective Synthetic Pathways to 2-Amino-2-(4-methylphenyl)acetic Acid

The synthesis of 2-amino-2-(4-methylphenyl)acetic acid requires precise control over the formation of the C-N bond at the α-carbon adjacent to the p-tolyl group. Chemo- and regioselectivity are paramount to avoid side reactions, such as reduction of the aromatic ring or reactions at other positions. Reagent-based methods for cyclization and functionalization are often employed to ensure the desired molecular skeleton is formed correctly. nih.gov The primary challenge lies in introducing the amino group specifically at the benzylic carbon that will become the chiral center of the amino acid.

Reductive amination, also known as reductive alkylation, is a cornerstone method for synthesizing amines and their derivatives, including α-amino acids. wikipedia.orgmasterorganicchemistry.com This process typically involves the reaction of an aldehyde or ketone with an amine source, followed by reduction of the intermediate imine. In the context of 2-amino-2-(4-methylphenyl)acetic acid synthesis, the precursor is 4-methylbenzaldehyde (B123495).

The reaction proceeds in two main steps:

Imine Formation: 4-methylbenzaldehyde reacts with an ammonia (B1221849) source (like ammonia or an ammonium (B1175870) salt) to form an intermediate imine. This is a reversible reaction, often catalyzed by a weak acid.

Reduction: The imine is then reduced to form the amine. This step is irreversible and drives the reaction to completion. wikipedia.org

A "one-pot" direct reductive amination is often preferred for its efficiency, where the aldehyde, amine, and reducing agent are combined. wikipedia.org A key aspect is the choice of reducing agent. While strong reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used, they can also reduce the starting aldehyde. masterorganicchemistry.com Weaker, more selective reducing agents are therefore favored. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used because they selectively reduce the imine intermediate in the presence of the aldehyde. masterorganicchemistry.comrit.edu The use of sodium triacetoxyborohydride is often preferred as it avoids the use of toxic cyanide byproducts and can lead to shorter reaction times. rit.edu

| Reducing Agent | Key Characteristics | Typical Use Case |

| Sodium Borohydride (NaBH₄) | Strong reducing agent | Can reduce both imines and aldehydes. Often added after imine formation is complete. |

| Sodium Cyanoborohydride (NaBH₃CN) | Weaker, selective reducing agent | Selectively reduces imines in weakly acidic conditions where imine formation is favored. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective reducing agent | Effective for a wide range of substrates; avoids toxic cyanide waste. |

Since the α-carbon of 2-amino-2-(4-methylphenyl)acetic acid is a stereocenter, achieving enantiomeric purity is critical for its application in pharmaceuticals and biologically active compounds. Asymmetric synthesis aims to produce a single enantiomer selectively.

Several strategies can be employed:

Use of Chiral Catalysts: Asymmetric reductive amination can be performed using a chiral catalyst, which guides the reduction of the imine intermediate to favor one enantiomer over the other. wikipedia.org This can involve transition metal catalysts (e.g., rhodium, ruthenium) with chiral ligands that create a chiral environment around the reacting molecules. researchgate.netacs.org

Enzymatic Synthesis: Biocatalysis offers a highly selective route to chiral amines and amino acids. Enzymes like transaminases can catalyze the amination of a ketone precursor with excellent enantioselectivity. researchgate.net Dehydrogenase enzymes can also catalyze the reductive amination of α-keto acids to yield α-amino acids, leveraging the stereospecificity of the enzyme's active site. wikipedia.org

Chiral Auxiliaries: Another approach involves attaching a chiral auxiliary to the starting material. The auxiliary directs the stereochemical outcome of the reaction and is subsequently removed to yield the enantiomerically pure product.

These methods are crucial for producing optically active amino acids, which are essential for synthesizing peptides and other complex molecules where stereochemistry dictates biological function. nih.govunl.edu

Precursor Chemistry and Intermediate Transformations in 2-Amino-2-(4-methylphenyl)acetic Acid Synthesis

4-Methylbenzaldehyde (p-tolualdehyde) is a commercially available aromatic aldehyde that serves as the direct precursor for the carbon skeleton of 2-amino-2-(4-methylphenyl)acetic acid. wikipedia.org Several industrial and laboratory-scale methods exist for its synthesis.

Gattermann-Koch Reaction: This classic method involves the formylation of toluene (B28343) using carbon monoxide and hydrogen chloride under high pressure, catalyzed by a mixture of copper(I) chloride and aluminum chloride. wikipedia.org

Oxidation of p-Xylene (B151628): The selective oxidation of one methyl group of p-xylene can yield 4-methylbenzaldehyde. Various oxidizing agents can be used, though controlling the reaction to prevent over-oxidation to terephthalic acid is a key challenge. sciencemadness.org

Diels-Alder Approach from Biomass: A greener synthetic route uses isoprene (B109036) and acrolein, which can be derived from biomass resources. google.com These react via a Diels-Alder reaction to form 4-methylcyclohexene-3-carbaldehyde, which is then dehydrogenated using a catalyst like graphite (B72142) oxide to produce 4-methylbenzaldehyde. google.com

Other Methods: Alternative routes from toluene include chloromethylation followed by Sommelet oxidation or Kornblum oxidation. sciencemadness.org However, these methods can produce mixtures of ortho and para isomers and may involve hazardous reagents. sciencemadness.org

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Advantages/Disadvantages |

| Gattermann-Koch | Toluene, CO, HCl | AlCl₃/CuCl | Established industrial method. Requires high pressure. |

| p-Xylene Oxidation | p-Xylene | CrO₃, MnO₂ | Can be cost-effective. Risk of over-oxidation. |

| Diels-Alder Route | Isoprene, Acrolein | Lewis acid, Graphite oxide | Uses renewable feedstocks. Two-step process. google.com |

| Halomethylation/Oxidation | Toluene | Chloromethylating agent, Oxidant | Multi-step; potential for isomer mixtures and hazardous byproducts. sciencemadness.org |

The synthesis of precursors for more complex amino acid analogues often requires the functionalization of the aromatic ring. Standard electrophilic aromatic substitution reactions can be used to introduce a variety of functional groups onto the toluene or benzaldehyde (B42025) ring system. For instance, bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator. mdpi.com This can be followed by further transformations, such as Suzuki-Miyaura coupling reactions to introduce other aryl groups, providing a pathway to a diverse range of substituted phenylacetic acid derivatives. mdpi.com The strategic introduction of these functional groups is essential for creating analogues with tailored chemical and biological properties.

Optimization of Reaction Conditions and Yield Enhancement in 2-Amino-2-(4-methylphenyl)acetic Acid Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while ensuring the process is efficient and scalable. For the synthesis of 2-amino-2-(4-methylphenyl)acetic acid via reductive amination, several parameters can be adjusted.

pH Control: The pH of the reaction medium is critical. Imine formation is typically favored under weakly acidic conditions (pH 4-6), which catalyze the dehydration step. However, very low pH can protonate the amine nucleophile, rendering it unreactive.

Solvent and Temperature: The choice of solvent can influence reaction rates and solubility of reagents. Alcohols like methanol (B129727) or ethanol (B145695) are common. Temperature affects the rate of both imine formation and reduction; moderate temperatures are often sufficient.

Concentration of Reagents: The relative concentrations of the aldehyde, amine source, and reducing agent must be carefully controlled to maximize the formation of the desired product and minimize side reactions. nih.gov

Catalyst Loading: In catalytic asymmetric methods, the amount of catalyst used is a key factor. Optimization aims to use the minimum amount of (often expensive) catalyst necessary to achieve high yield and enantioselectivity in a reasonable timeframe.

Kinetic studies and reaction modeling can provide insights into the reaction mechanism and help identify the rate-limiting steps, guiding further optimization efforts to enhance process efficiency. researchgate.net

Sophisticated Derivatization and Functionalization Strategies of 2 Amino 2 4 Methylphenyl Acetic Acid

Chemical Modification at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modifications aimed at altering solubility, polarity, and reactivity. Esterification and amidation are the most common transformations employed for this purpose.

Esterification Reactions for Modulating Molecular Properties

Esterification of the carboxylic acid group in 2-amino-2-(4-methylphenyl)acetic acid is a fundamental strategy to mask its acidity, improve its solubility in organic solvents, and protect it during reactions involving the amino group. A variety of methods can be employed for this transformation.

One common method is the Fischer esterification, which involves reacting the amino acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). pearson.com Another effective system involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which provides a convenient and mild route to the corresponding methyl ester hydrochloride in high yields. nih.gov This method is compatible with a wide range of natural and synthetic amino acids. nih.gov The general reaction is depicted below:

Reaction: 2-Amino-2-(4-methylphenyl)acetic acid + ROH --(Catalyst)--> 2-Amino-2-(4-methylphenyl)acetate + H₂O

The choice of alcohol allows for the introduction of various alkyl or aryl groups, thereby fine-tuning the lipophilicity and steric properties of the resulting molecule.

| Esterification Method | Reagents | Conditions | Outcome |

| Fischer Esterification | Alcohol (e.g., Methanol), Strong Acid (e.g., HCl) | Heating | Forms the corresponding ester; reversible reaction. pearson.com |

| Trimethylchlorosilane | Methanol, Trimethylchlorosilane (TMSCl) | Room Temperature | Efficiently produces methyl ester hydrochlorides. nih.gov |

| Chlorosulphonic Acid | Alcohol, Chlorosulphonic Acid | Controlled Addition | Forms an intermediate hydrosulphate that facilitates esterification. google.com |

Amidation Reactions and Formation of Peptide Linkages

The formation of an amide bond at the carboxyl terminus is the cornerstone of peptide synthesis. masterorganicchemistry.com To achieve selective amidation of 2-amino-2-(4-methylphenyl)acetic acid with another amino acid or an amine, the nucleophilicity of its own α-amino group must first be suppressed. libretexts.org This is accomplished by installing a temporary protecting group on the nitrogen atom.

Commonly used N-protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). youtube.compeptide.com Once the amino group is protected, the carboxylic acid is activated using a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate amide bond formation with the free amino group of another molecule. libretexts.orgyoutube.com This sequence allows for the controlled, stepwise assembly of dipeptides, tripeptides, and larger peptide chains. masterorganicchemistry.com The direct amidation of unprotected amino acids is challenging but can be achieved under specific conditions using Lewis acid catalysts. nih.gov

This strategy is crucial for incorporating this unnatural amino acid into peptide sequences to create peptidomimetics with unique structural and biological properties.

Chemical Modification at the Amino Group

The primary amino group is a versatile nucleophilic center that can be readily modified through acylation, sulfonylation, and reactions with carbonyl compounds to form imines, which can serve as precursors to various heterocyclic systems.

Acylation and Sulfonylation Techniques

The amino group of 2-amino-2-(4-methylphenyl)acetic acid readily undergoes acylation with acyl chlorides or anhydrides and sulfonylation with sulfonyl chlorides. These reactions result in the formation of stable amide and sulfonamide linkages, respectively.

Sulfonylation, particularly with tosyl chloride (p-toluenesulfonyl chloride), is a common modification. The resulting N-tosylated derivative, N-[(4-methylphenyl)sulfonyl]-2-amino-2-(4-methylphenyl)acetic acid, incorporates the robust sulfonamide group, which can act as a hydrogen bond donor and is often used in the design of pharmacologically active compounds. chemspider.comchemicalbook.com

Acylation serves two primary purposes: it can be used to install a permanent acyl group to modify the molecule's properties, or it can be used to introduce a temporary protecting group (as discussed in section 3.1.2) that reduces the basicity and nucleophilicity of the amine, preventing it from undergoing unwanted side reactions. libretexts.org

| Reaction | Reagent Example | Functional Group Formed |

| Acylation | Acetyl Chloride, Acetic Anhydride | Amide (e.g., N-acetyl) |

| Sulfonylation | p-Toluenesulfonyl chloride (Tosyl chloride) | Sulfonamide (e.g., N-tosyl) |

Formation of Imines and Heterocyclic Ring Systems

The primary amino group can condense with aldehydes or ketones to form an imine, also known as a Schiff base. masterorganicchemistry.comyoutube.com This reaction is typically reversible and may be catalyzed by mild acid. operachem.com The formation of the C=N double bond is a key transformation that opens pathways to more complex structures.

Reaction: 2-Amino-2-(4-methylphenyl)acetic acid + R'C(=O)R'' ⇌ Imine + H₂O

These imines are valuable intermediates. For instance, the condensation of amino acid derivatives with aldehydes can be the first step in the synthesis of complex heterocyclic systems like quinazolinones. nih.gov Amino acids are increasingly recognized as versatile starting materials for the synthesis of a wide array of nitrogen-containing heterocycles, which are prominent scaffolds in many biologically active compounds. nih.govappleacademicpress.comnih.gov

Diversification of the Aromatic Ring through Substituent Introduction

The p-tolyl group of 2-amino-2-(4-methylphenyl)acetic acid is amenable to electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the ring. The outcome of these reactions is directed by the existing substituents: the methyl group (-CH₃) and the aminoacetic acid side chain [-CH(NH₂)COOH].

The methyl group is an activating, ortho-, para-directing group. The amino group is also strongly activating and ortho-, para-directing. However, under the strongly acidic conditions often required for electrophilic substitution (e.g., nitration or sulfonation), the amino group will be protonated to form an ammonium (B1175870) ion (-NH₃⁺). This ammonium group is a deactivating, meta-directing substituent. msu.edu

Therefore, the reaction conditions will significantly influence the position of the incoming electrophile. For example, nitration using a mixture of nitric acid and sulfuric acid would likely lead to substitution at the positions meta to the [-CH(NH₃⁺)COOH] group (i.e., ortho to the methyl group). masterorganicchemistry.comlibretexts.org

| Reaction | Reagents | Typical Electrophile | Directing Influence |

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | The protonated amino group (-NH₃⁺) directs meta; the methyl group directs ortho, para. msu.edumasterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ (SO₃) | HSO₃⁺ or SO₃ | The protonated amino group (-NH₃⁺) directs meta; the methyl group directs ortho, para. masterorganicchemistry.com |

This competition between directing effects allows for the synthesis of diverse, polysubstituted aromatic amino acids, further expanding the chemical space accessible from the parent molecule.

Electrophilic Aromatic Substitution for Tailored Derivatives

The aromatic ring of 2-(2-amino-4-methylphenyl)acetic acid, activated by the amino and methyl groups, is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups to modulate its electronic and steric properties. While direct electrophilic substitution on the parent molecule can be complex due to the presence of multiple activating groups and the acidic proton of the carboxylic acid, derivatives are often employed to achieve controlled functionalization.

A common strategy involves the protection of the amino and carboxylic acid groups to prevent unwanted side reactions and to direct the regioselectivity of the substitution. For instance, halogenation reactions, such as chlorination, can be performed on para-substituted phenylacetic acids. The α-chlorination of phenylacetic acids can be achieved using reagents like trichloroisocyanuric acid (TCCA) with catalytic phosphorus trichloride (B1173362) (PCl3) under solvent-free conditions, yielding α-chlorophenylacetic acids. nih.gov This method is particularly effective for substrates with electron-withdrawing or weakly electron-donating groups. nih.gov

Coupling Reactions for Extended Conjugated Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for extending the conjugated system of 2-(2-amino-4-methylphenyl)acetic acid derivatives, enabling the synthesis of complex aryl structures. These reactions typically involve the coupling of an organohalide with an organometallic reagent.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron species. wikipedia.orgorganic-chemistry.orgharvard.edu For derivatives of 2-(2-amino-4-methylphenyl)acetic acid, a halogen substituent would first need to be introduced onto the aromatic ring via electrophilic substitution. The resulting halo-derivative can then be coupled with a variety of boronic acids or esters to form biaryl systems. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.org

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a base and a palladium catalyst. organic-chemistry.org This reaction could be employed to introduce alkenyl substituents onto a halogenated derivative of 2-(2-amino-4-methylphenyl)acetic acid, thereby extending the π-system.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org By first halogenating the aromatic ring of 2-(2-amino-4-methylphenyl)acetic acid, subsequent Sonogashira coupling can be used to introduce alkynyl moieties, which are valuable for further transformations and for creating linear, rigid molecular extensions. researchgate.netrsc.org

A summary of these coupling reactions is presented in the table below.

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl Halide + Organoboron | Palladium Complex + Base | Biaryl |

| Heck | Aryl Halide + Alkene | Palladium Complex + Base | Arylalkene |

| Sonogashira | Aryl Halide + Terminal Alkyne | Palladium Complex + Copper Co-catalyst + Base | Arylalkyne |

Applications of Derivatized 2-Amino-2-(4-methylphenyl)acetic Acid in Complex Molecular Synthesis

The structural features of 2-(2-amino-4-methylphenyl)acetic acid, particularly its bifunctional nature and chiral center, make it a valuable precursor for the synthesis of diverse and complex molecular architectures. Its derivatives serve as key intermediates in various synthetic applications, from the generation of compound libraries to the construction of stereochemically defined molecules and bioactive heterocyclic systems.

Building Blocks for Combinatorial Chemistry

In the field of drug discovery, the generation of large, diverse collections of molecules, known as combinatorial libraries, is a crucial strategy for identifying new therapeutic leads. nih.gov 2-(2-Amino-4-methylphenyl)acetic acid and its derivatives are well-suited as building blocks for such libraries due to the presence of two distinct functional groups—the amino and carboxylic acid moieties. These functional groups provide orthogonal handles for chemical modification, allowing for the systematic introduction of a wide range of substituents. nih.gov

For instance, the amino group can be acylated or alkylated with a diverse set of reagents, while the carboxylic acid can be converted into amides, esters, or other functional groups. This dual reactivity enables the rapid assembly of a large number of structurally related compounds from a common scaffold. The synthesis of these libraries is often performed on a solid support, which simplifies the purification process and allows for the use of excess reagents to drive reactions to completion. researchgate.net

Synthesis of Bioactive Heterocyclic Scaffolds (e.g., Thiadiazoles, Pyrimidines, Thiazolidinones)

The functional groups of 2-(2-amino-4-methylphenyl)acetic acid provide convenient starting points for the construction of various bioactive heterocyclic rings. These heterocyclic scaffolds are prevalent in many pharmaceuticals and agrochemicals.

Thiadiazoles: 1,3,4-Thiadiazole (B1197879) derivatives are known to exhibit a wide range of pharmacological activities. nih.gov A common synthetic route to 2-amino-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. sbq.org.br The carboxylic acid moiety of 2-(2-amino-4-methylphenyl)acetic acid can be reacted with thiosemicarbazide (B42300), followed by cyclization, to yield a 2-amino-5-substituted-1,3,4-thiadiazole. sbq.org.brjocpr.com

Pyrimidines: Pyrimidines are another important class of heterocycles with diverse biological activities. bu.edu.eg The synthesis of pyrimidine (B1678525) rings often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or related species. bu.edu.egorganic-chemistry.org While the direct use of 2-(2-amino-4-methylphenyl)acetic acid in classical pyrimidine synthesis is not straightforward, its derivatives can be elaborated into suitable precursors. For example, the acetic acid side chain could be transformed into a β-keto ester, which can then undergo condensation with guanidine (B92328) or urea (B33335) to form a pyrimidine ring. researchgate.netresearchgate.netnih.gov

Thiazolidinones: Thiazolidin-4-ones are a well-known class of heterocyclic compounds possessing a broad spectrum of biological activities. impactfactor.orgekb.eg A common method for their synthesis is the reaction of a Schiff base (imine) with thioglycolic acid. nih.govresearchgate.netjocpr.com The amino group of 2-(2-amino-4-methylphenyl)acetic acid can be condensed with an aldehyde to form a Schiff base. Subsequent reaction of this imine with thioglycolic acid would lead to the formation of a thiazolidin-4-one derivative. impactfactor.orgnih.gov

| Heterocycle | Key Precursor from 2-(2-Amino-4-methylphenyl)acetic acid | General Synthetic Strategy |

| Thiadiazole | Carboxylic acid | Reaction with thiosemicarbazide and cyclization |

| Pyrimidine | β-Keto ester derivative | Condensation with guanidine or urea |

| Thiazolidinone | Schiff base (from amino group) | Reaction with thioglycolic acid |

Advanced Spectroscopic and Structural Elucidation of 2 Amino 2 4 Methylphenyl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete structural assignment can be achieved.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each atom in 2-(2-Amino-4-methylphenyl)acetic acid.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The aromatic region would display signals for the three protons on the substituted phenyl ring. Due to the 1,2,4-substitution pattern, these protons would exhibit characteristic splitting patterns (doublet, doublet of doublets) arising from coupling to their neighbors. Other key signals include a singlet for the methyl group (–CH₃), a singlet for the methine proton (α-CH) adjacent to the amino and carboxyl groups, and broad signals for the amine (–NH₂) and carboxylic acid (–COOH) protons, which can exchange with the solvent.

The ¹³C NMR spectrum provides information on the carbon skeleton. It would show nine distinct signals corresponding to the nine carbon atoms in the molecule. This includes signals for the methyl carbon, the α-carbon, the carboxylic carbon, and the six unique carbons of the aromatic ring. The chemical shifts of these carbons are influenced by the electronic effects of the attached functional groups (amino, methyl, and acetic acid moieties).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2-Amino-4-methylphenyl)acetic Acid

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | 10.0 - 12.0 (broad s) | 175.0 - 180.0 |

| α-CH | 4.0 - 4.5 (s) | 55.0 - 60.0 |

| Amino (NH₂) | 3.5 - 5.0 (broad s) | N/A |

| Aromatic C1 (C-CH) | N/A | 125.0 - 130.0 |

| Aromatic C2 (C-NH₂) | N/A | 145.0 - 150.0 |

| Aromatic C3 (CH) | 6.5 - 6.7 (d) | 115.0 - 120.0 |

| Aromatic C4 (C-CH₃) | N/A | 135.0 - 140.0 |

| Aromatic C5 (CH) | 6.8 - 7.0 (dd) | 128.0 - 132.0 |

| Aromatic C6 (CH) | 6.9 - 7.1 (d) | 118.0 - 122.0 |

| Methyl (CH₃) | 2.2 - 2.4 (s) | 20.0 - 25.0 |

Note: Predicted values are estimates. Actual values depend on solvent and experimental conditions. s=singlet, d=doublet, dd=doublet of doublets.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond correlations between nuclei. nih.govcolumbia.edu

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to. columbia.edu For 2-(2-Amino-4-methylphenyl)acetic acid, this would definitively link the predicted proton signals for the α-CH, the three aromatic CHs, and the methyl group to their corresponding carbon signals in Table 1. nih.govresearchgate.net

The Heteronuclear Multiple Bond Correlation (HMBC) experiment identifies longer-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu This is vital for establishing the connectivity between different parts of the molecule. For instance, the protons of the methyl group (–CH₃) would show correlations to the aromatic carbons at positions C3, C4, and C5, confirming its placement on the ring. Similarly, the α-proton would show correlations to the carboxylic carbon and to the aromatic carbons C1 and C2, confirming the position of the acetic acid side chain.

Table 2: Expected Key HMBC Correlations for 2-(2-Amino-4-methylphenyl)acetic Acid

| Proton (¹H) | Correlated Carbons (¹³C) | Inferred Connectivity |

|---|---|---|

| α-CH | COOH, C1, C2 | Acetic acid group is attached to C1 of the phenyl ring. |

| Methyl (CH₃) | C3, C4, C5 | Methyl group is attached to C4 of the phenyl ring. |

| Aromatic H3 | C1, C2, C4, C5 | Confirms position adjacent to C2 and C4. |

| Aromatic H5 | C1, C3, C4 | Confirms position between C4 and C6. |

Dynamic NMR (DNMR) is a technique used to study molecular motions, such as bond rotation, that occur on the NMR timescale. For a molecule like 2-(2-Amino-4-methylphenyl)acetic acid, DNMR could potentially be used to investigate restricted rotation around the C1-Cα single bond.

At low temperatures, this rotation might be slow enough to allow for the existence of distinct, stable conformers (rotamers), which could result in the appearance of separate signals for atoms that are equivalent at room temperature. As the temperature is increased, the rate of rotation increases. This would cause the distinct signals to broaden, coalesce into a single broad peak, and finally sharpen into an averaged signal at higher temperatures. By analyzing the changes in the NMR line shape as a function of temperature, it is possible to calculate the activation energy (energy barrier) for the rotational process, providing valuable insight into the molecule's conformational flexibility.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of the elemental formula of a compound. The molecular formula for 2-(2-Amino-4-methylphenyl)acetic acid is C₉H₁₁NO₂.

Using HRMS, the expected exact mass of the protonated molecule, [M+H]⁺, would be measured and compared to the calculated theoretical value.

Molecular Formula: C₉H₁₁NO₂

Calculated Monoisotopic Mass: 165.07898 Da

Calculated Exact Mass of [M+H]⁺: 166.08626 Da

An experimental HRMS measurement matching this calculated value would provide strong evidence for the elemental composition C₉H₁₁NO₂.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and analyze its product ions. This provides detailed structural information. researchgate.net The fragmentation pattern is a unique fingerprint that helps to elucidate the structure of the parent molecule and identify its metabolites or derivatives. nih.gov

For the protonated 2-(2-Amino-4-methylphenyl)acetic acid ([M+H]⁺, m/z 166.1), characteristic fragmentation pathways would be expected. Common losses for amino acids include water (H₂O), ammonia (B1221849) (NH₃), and the carboxyl group (as CO or COOH). libretexts.org

Table 3: Predicted MS/MS Fragmentation of [C₉H₁₁NO₂ + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 166.1 | 149.1 | NH₃ (17.0 Da) | Ion resulting from loss of ammonia. |

| 166.1 | 148.1 | H₂O (18.0 Da) | Ion resulting from loss of water. |

| 166.1 | 120.1 | HCOOH (46.0 Da) | Ion resulting from loss of formic acid. |

When studying metabolites, MS/MS is invaluable. For example, if the parent compound undergoes hydroxylation, the resulting metabolite would have a mass 16 Da higher (m/z 182.1). MS/MS analysis of this new ion would show a similar fragmentation pattern to the parent compound but with mass shifts corresponding to the location of the new hydroxyl group, thereby enabling its structural identification.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the functional groups and molecular structure of a compound. By measuring the interaction of infrared radiation or laser light with a molecule, a vibrational spectrum is obtained, which serves as a unique molecular fingerprint. The primary methods used for this analysis are Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance as a function of wavenumber (cm⁻¹). Each peak in the spectrum corresponds to a specific vibrational mode of a functional group. For 2-(2-Amino-4-methylphenyl)acetic acid, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

Key expected vibrational modes include the stretching and bending vibrations of the amino (-NH₂), carboxylic acid (-COOH), methyl (-CH₃), and aromatic ring C-H and C=C bonds. The presence of both an acidic (carboxylic acid) and a basic (amino) group may lead to the formation of a zwitterion in the solid state, which would significantly influence the vibrational frequencies of the carboxylate (-COO⁻) and ammonium (B1175870) (-NH₃⁺) groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Amino) | Stretching | 3500 - 3300 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methyl/Methylene) | Asymmetric/Symmetric Stretching | 2960 - 2850 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| N-H (Amino) | Bending | 1650 - 1580 |

| O-H (Carboxylic Acid) | In-plane Bending | 1440 - 1395 |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |

| C-N (Amino) | Stretching | 1340 - 1250 |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 |

Note: The formation of a zwitterion would shift the C=O stretching to a lower frequency (carboxylate symmetric and asymmetric stretching around 1600-1550 cm⁻¹ and 1400 cm⁻¹, respectively) and the N-H bending to a different region (ammonium ion).

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic laser light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy provides stronger signals for non-polar and symmetric vibrations. The combination of both techniques offers a more complete picture of the vibrational modes of a molecule.

For 2-(2-Amino-4-methylphenyl)acetic acid, the FT-Raman spectrum would be particularly useful for identifying the vibrations of the aromatic ring and the carbon-carbon backbone. The C=C stretching vibrations of the phenyl ring are expected to produce strong and sharp peaks in the Raman spectrum. Similarly, the C-H stretching vibrations of the methyl group and the aromatic ring would also be readily observable.

Analysis of related compounds like phenylacetic acid and mandelic acid by Raman spectroscopy has provided detailed assignments for the vibrational modes of the phenyl and acetic acid moieties. nih.govresearchgate.net Based on such studies, the following table presents the expected FT-Raman active modes for 2-(2-Amino-4-methylphenyl)acetic acid.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Methyl/Methylene) | Stretching | 3000 - 2850 |

| C=C (Aromatic) | Ring Stretching | 1610 - 1580 |

| C=O (Carboxylic Acid) | Stretching | 1680 - 1640 |

| CH₂ | Scissoring | 1465 - 1440 |

| C-H (Aromatic) | In-plane Bending | 1300 - 1000 |

| Aromatic Ring | Ring Breathing | ~1000 |

| C-C | Stretching | 1200 - 800 |

Vibrational Circular Dichroism (VCD) for Chiral Molecules

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgnih.gov As 2-(2-Amino-4-methylphenyl)acetic acid possesses a chiral center at the alpha-carbon of the acetic acid moiety, it is expected to be VCD active. The VCD spectrum provides detailed three-dimensional structural information, including the absolute configuration and conformational analysis of the molecule in solution. wikipedia.org

The VCD signals arise from the coupling of electric and magnetic dipole transition moments during a vibrational transition. The resulting spectrum is a plot of the difference in absorbance (ΔA = AL - AR) versus wavenumber. Enantiomers of a chiral molecule exhibit VCD spectra that are equal in magnitude but opposite in sign, making VCD an excellent tool for distinguishing between them.

For aromatic amino acids, VCD spectra can be particularly sensitive to the side-chain conformations. nih.gov The vibrational modes of the amino and carboxylic acid groups, as well as the C-H bending and stretching modes, can all give rise to characteristic VCD signals. By comparing the experimental VCD spectrum with quantum chemical calculations, such as those based on Density Functional Theory (DFT), the absolute configuration of the chiral center can be unequivocally determined. wikipedia.orgnih.gov While specific VCD data for 2-(2-Amino-4-methylphenyl)acetic acid is not available, the principles of the technique suggest it would be a powerful method for its stereochemical characterization.

X-ray Crystallography for Crystalline State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a diffraction pattern is produced that can be mathematically transformed into a model of the electron density, and thus the atomic positions, within the crystal lattice.

Single-Crystal X-ray Diffraction for Absolute Configuration and Supramolecular Interactions

Single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating the molecular structure of a compound, including bond lengths, bond angles, and torsional angles. For a chiral molecule like 2-(2-Amino-4-methylphenyl)acetic acid, SCXRD can be used to determine its absolute configuration, provided that the crystal is non-centrosymmetric and anomalous dispersion effects can be measured.

Beyond the structure of a single molecule, SCXRD reveals how molecules are arranged in the crystal lattice, providing invaluable information about intermolecular and supramolecular interactions. nih.govrsc.org These interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces, govern the physical properties of the crystalline material.

Computational and Theoretical Studies on 2 Amino 2 4 Methylphenyl Acetic Acid

Topological Analysis of Electron Density (e.g., Atoms in Molecules, AIM; Reduced Density Gradient, RDG)

Topological analysis of electron density is a powerful computational tool used to elucidate the nature of chemical bonds and non-covalent interactions within and between molecules. Methodologies such as the Quantum Theory of Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) analysis provide detailed insights into the distribution of electrons, which in turn defines the molecular structure and reactivity.

Characterization of Intermolecular and Intramolecular Interactions

The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. Critical points in the electron density are located and characterized to describe chemical bonding. For a molecule like 2-(2-Amino-4-methylphenyl)acetic acid, AIM analysis would be instrumental in characterizing both the covalent bond strengths and the various intramolecular interactions.

Intramolecularly, the presence of the amino (-NH2) and carboxylic acid (-COOH) groups suggests the potential for hydrogen bonding. Specifically, a hydrogen bond could form between the amino group and the carbonyl oxygen of the carboxylic acid, or between the hydroxyl group of the carboxylic acid and the nitrogen of the amino group. The presence and strength of such interactions would be confirmed by the identification of a bond critical point (BCP) between the involved atoms. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), would quantify the nature of the interaction.

Intermolecularly, these functional groups would also facilitate the formation of dimers or larger aggregates through hydrogen bonding in the solid state. For instance, carboxylic acids commonly form centrosymmetric dimers via O-H···O hydrogen bonds. nih.gov The amino groups can also act as hydrogen bond donors, interacting with the carboxylic acid groups of neighboring molecules. nih.gov

Reduced Density Gradient (RDG) analysis is a complementary technique that visualizes non-covalent interactions. chemrxiv.org It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This allows for the classification of interactions as attractive (like hydrogen bonds), repulsive (steric clashes), or weak (van der Waals forces). In the case of 2-(2-Amino-4-methylphenyl)acetic acid, RDG analysis would likely reveal significant attractive interactions corresponding to the aforementioned intramolecular and intermolecular hydrogen bonds.

Elucidation of Hydrogen Bonding and van der Waals Interactions

Hydrogen bonds are crucial in determining the conformation of 2-(2-Amino-4-methylphenyl)acetic acid and its interactions with other molecules. nih.gov As mentioned, both intramolecular and intermolecular hydrogen bonds are anticipated. The intramolecular hydrogen bond between the amino and carboxylic acid groups would contribute to a more compact conformation of the molecule. Intermolecularly, these interactions are fundamental to the crystal packing of the compound.

Studies on similar molecules, such as quinolone carboxylic acid derivatives, have utilized AIM and Natural Bond Orbital (NBO) analysis to characterize intramolecular hydrogen bonds. mdpi.com These studies show that the interaction energy can be estimated from the properties of the bond critical points. For instance, the interaction between a lone pair of an oxygen acceptor atom and an antibonding σ*(O-H) orbital can be quantified to determine the strength of the hydrogen bond. mdpi.com

The following table illustrates typical parameters obtained from AIM analysis for hydrogen bonds in related organic molecules.

| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| O-H···O | 0.02 - 0.04 | 0.07 - 0.15 |

| N-H···O | 0.01 - 0.03 | 0.05 - 0.10 |

| C-H···O | 0.005 - 0.015 | 0.02 - 0.05 |

Note: This table presents typical ranges for different types of hydrogen bonds and is for illustrative purposes. Actual values for 2-(2-Amino-4-methylphenyl)acetic acid would require specific calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov While no specific QSAR models for 2-(2-Amino-4-methylphenyl)acetic acid have been reported, studies on analogous series of compounds, such as aminophenyl benzamide (B126) derivatives and phenoxyacetic acid derivatives, provide a framework for how such a model could be developed. researchgate.netmdpi.com

A typical QSAR study involves several key steps:

Data Set Preparation: A collection of molecules with known biological activities is assembled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For a series of compounds including 2-(2-Amino-4-methylphenyl)acetic acid, relevant descriptors might include:

LogP: A measure of lipophilicity.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability.

Topological Polar Surface Area (TPSA): An indicator of the polar surface area, which is important for membrane permeability.

Quantum Chemical Descriptors: Such as HOMO and LUMO energies, dipole moment, and atomic charges.

A hypothetical QSAR model for a series of aminophenylacetic acid derivatives might take the following form:

Biological Activity = c₀ + c₁ * LogP + c₂ * MR + c₃ * TPSA + ...

Where c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

QSAR studies on aminophenyl benzamide derivatives as histone deacetylase inhibitors have highlighted the importance of hydrophobic character and the presence of hydrogen bond donating groups for activity. researchgate.net Similarly, QSAR investigations of phenoxyacetic acid derivatives have been used to model properties influencing their biological efficacy. mdpi.com These studies underscore the utility of QSAR in identifying key structural features for desired biological effects.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). researchgate.net This method is invaluable in drug discovery for predicting the binding affinity and mode of interaction of a potential drug molecule with its biological target.

In the absence of specific docking studies for 2-(2-Amino-4-methylphenyl)acetic acid, we can infer its potential binding behavior from studies on similar molecules. For example, docking studies have been performed on phenylacetic acid derivatives with targets such as DNA, Pim kinase, and urease enzymes. researchgate.net These studies reveal that the carboxylic acid group is often involved in key polar interactions with receptor residues.

A molecular docking simulation of 2-(2-Amino-4-methylphenyl)acetic acid with a hypothetical protein target would likely show the following interactions:

The carboxylic acid group could form hydrogen bonds or salt bridges with positively charged amino acid residues like arginine or lysine, or with polar residues like serine or threonine.

The amino group could act as a hydrogen bond donor, interacting with negatively charged or polar residues.

The phenyl ring could engage in hydrophobic interactions with nonpolar residues such as leucine, valine, or phenylalanine. It could also participate in π-π stacking interactions with aromatic residues like tyrosine or tryptophan.

The methyl group would contribute to hydrophobic interactions within the binding pocket.

The results of a docking simulation are often summarized in a table that includes the binding energy (or docking score) and the key interacting residues.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| Phenylacetic Acid Analog 1 | Kinase A | -8.5 | Arg123, Lys45, Phe98 |

| Phenylacetic Acid Analog 2 | Protease B | -7.9 | Asp78, Ser150, Trp34 |

| Phenylacetic Acid Analog 3 | DNA | -7.2 | Guanine, Adenine |

Note: This table is a hypothetical representation based on docking studies of related compounds and serves to illustrate the type of data generated.

Such simulations would be critical in identifying potential biological targets for 2-(2-Amino-4-methylphenyl)acetic acid and in guiding the design of more potent analogs.

Mechanistic Biological and Pharmacological Research of 2 Amino 2 4 Methylphenyl Acetic Acid and Its Derivatives

Enzyme Inhibition and Modulation Studies

The interaction of small molecules with enzymes is a cornerstone of pharmacology. Derivatives of amino acids and phenylacetic acid have been investigated for their potential to inhibit or modulate the activity of several key enzyme families.

Inhibition of Proteolytic Enzymes

Proteolytic enzymes, or proteases, are essential for many physiological processes, and their dysregulation is linked to numerous diseases. Consequently, protease inhibitors are a significant area of drug development. nih.gov Synthetic peptidomimetic inhibitors, which often incorporate non-natural amino acid structures, have been developed to target proteases involved in cancer, viral infections, and cardiovascular diseases. nih.govuq.edu.au

Protease inhibitors can be broadly categorized based on the protease class they target, such as serine, cysteine, or aspartyl proteases. nih.gov For instance, derivatives of amino acids are used to design inhibitors that target the active site of serine proteases like thrombin, a key enzyme in blood coagulation. nih.gov The design of these inhibitors often involves creating molecules that mimic the natural substrate of the enzyme, thereby blocking its activity. Peptidomimetic approaches have been used to create inhibitors for viral proteases, such as those from the Dengue and West Nile viruses, by replacing basic amino acid residues with non-natural amino acids to map the binding requirements of the enzyme's subsites. uq.edu.au While direct studies on 2-(2-Amino-4-methylphenyl)acetic acid as a protease inhibitor are not prominent in the reviewed literature, the general principles of using amino acid derivatives as scaffolds for protease inhibitors are well-established. nih.govmdpi.com

Histone Deacetylase Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to changes in chromatin structure and gene expression. nih.govdoi.org Inhibition of HDACs has emerged as a promising strategy in cancer therapy. frontiersin.orgnih.gov The general structure of an HDAC inhibitor typically consists of three parts: a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group (ZBG) that chelates the zinc ion in the active site. nih.gov

Derivatives of phenylacetic acid and related structures fit well into this pharmacophore model. Studies have shown that phenacetyl hydroxamates and 2-phenylbenzoyl hydroxamates can act as potent and selective inhibitors of specific HDAC isoforms, such as HDAC7. nih.gov Similarly, various amino acid-derived small molecules have been prepared and evaluated as HDAC1 inhibitors. nih.gov Research into 2-phenylquinoline-4-carboxylic acid derivatives, which incorporate a phenylacetic acid-like cap group, has led to the identification of compounds with significant selectivity for HDAC3. frontiersin.orgnih.gov The structure-activity relationship (SAR) studies reveal that modifications to the cap, linker, and ZBG can significantly impact potency and isoform selectivity. nih.govresearchgate.net For example, hydrazide-based zinc-binding groups have been shown to confer higher inhibitory efficacy and specific HDAC selectivity. researchgate.net

| Compound Class | Target HDAC(s) | IC50 (µM) | Source |

| 5-chloro-4-((phenyl)amino)pyrimidine Derivative (L20) | HDAC3 | 0.217 | nih.gov |

| 5-chloro-4-((phenyl)amino)pyrimidine Derivative (L20) | HDAC1 | 0.684 | nih.gov |

| 5-chloro-4-((phenyl)amino)pyrimidine Derivative (L20) | HDAC2 | 2.548 | nih.gov |

| 4-(2-aminoethyl) phenol (B47542) Derivative (Compound 18) | Total HDACs | 64.94 ± 1.17 (% inhibition) | nih.gov |

| 4-(2-aminoethyl) phenol Derivative (Compound 20) | Total HDACs | 52.45 ± 1.45 (% inhibition) | nih.gov |

Acetylcholinesterase Inhibition (Comparative Studies)

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132). wikipedia.orgnih.gov Inhibitors of AChE are used in the treatment of various neurological conditions, including Alzheimer's disease, myasthenia gravis, and glaucoma. wikipedia.orgmdpi.com The therapeutic strategy involves increasing the levels of acetylcholine in the synaptic cleft to enhance neurotransmission. nih.gov

A wide variety of chemical structures have been explored as AChE inhibitors. Comparative studies show a range of potencies. For example, tacrine-ferulic acid-nitrate hybrids have shown potent cholinesterase inhibition with IC50 values in the low nanomolar range (AChE IC50 = 10.9 nM). heraldopenaccess.us In contrast, some succinimide (B58015) derivatives were found to be significantly less effective, with IC50 values between 29,000 and 31,000 µM, which is 1047–1448 times less effective than the drug donepezil (B133215) (IC50 = 0.027 µM). mdpi.com Studies on phenothiazine (B1677639) derivatives found that their S-oxide metabolites were potent inhibitors of AChE, with IC50 values as low as 1.8 ng/mL for Chlorpromazine S-oxide. nuph.edu.ua The herbicide 2,4-dichlorophenoxyacetic acid has also been shown to cause a significant decrease in AChE activity in rat muscle. nih.gov These comparative data highlight the vast differences in inhibitory potency that can result from different molecular scaffolds.

| Inhibitor/Class | AChE IC50 | Comparison/Notes | Source |

| Donepezil | 0.027 µM | Standard drug | mdpi.com |

| Physostigmine (B191203) | 0.18 µM | Standard drug | mdpi.com |

| Rivastigmine | 71,000 µM | Standard drug | mdpi.com |

| Tacrine-ferulic acid-nitrate hybrid (Compound 14) | 10.9 nM (0.0109 µM) | Highly potent hybrid molecule | heraldopenaccess.us |

| Tacrine-benzothiazine analog (Compound 11) | 17 nM (0.017 µM) | 18 times more effective than tacrine | heraldopenaccess.us |

| Chlorpromazine S-oxide | 1.8 ng/mL | Potent metabolite | nuph.edu.ua |

| Succinimide Derivative (I) | ~29,000 µM | Weak inhibitor | mdpi.com |

Structure-Activity Relationships (SAR) in Enzyme Binding

The relationship between a molecule's chemical structure and its biological activity is a fundamental concept in medicinal chemistry. For enzyme inhibitors, SAR studies elucidate which molecular features are critical for binding and inhibition.

In the context of HDAC inhibitors, the SAR is well-defined around the three-component pharmacophore (cap, linker, ZBG). For derivatives of 2-phenylquinoline-4-carboxylic acid, the introduction of a phenylpiperazine group as the linker and a hydroxamic acid as the ZBG proved effective. frontiersin.org SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives revealed that the presence of small groups, like a methoxy (B1213986) substitution on the cap, is beneficial for HDAC inhibitory activity. nih.gov

For acetylcholinesterase inhibitors, SAR studies have explored how different parts of a molecule interact with the enzyme's active site, which contains an anionic site and an esteratic site. wikipedia.org In a series of carbamic inhibitors, systematic variation of the molecular structure led to a compound with an extremely potent IC50 value for AChE inhibition of 0.32 nM. nih.gov Further studies on related derivatives identified features that influenced selectivity between AChE and the related enzyme butyrylcholinesterase (BuChE). For instance, an azaxanthone derivative showed a 190-fold higher inhibition of rat cortex AChE than physostigmine and was over 60-fold more selective for AChE over BuChE. nih.gov These studies demonstrate that subtle changes to the chemical structure can lead to dramatic differences in potency and selectivity. nih.gov

Investigations into Molecular Target Interactions and Cellular Signaling Pathways

Beyond direct enzyme inhibition, small molecules can exert their effects by interacting with other molecular targets, such as cell surface receptors, which initiates or modulates intracellular signaling cascades.

Receptor Modulation and Binding Affinity Studies

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a large percentage of modern drugs. nih.gov These receptors are allosteric proteins, meaning that the binding of a ligand at one site (the orthosteric site) influences the receptor's function and its interaction with intracellular signaling proteins at a distinct site. nih.gov Allosteric modulators are compounds that bind to a site on the receptor that is different from the orthosteric site, allowing for a more nuanced fine-tuning of receptor activity. mdpi.com

Research has shown that phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) can bind to specific gamma-hydroxybutyric acid (GHB) binding sites in the rat brain. nih.gov This suggests that the phenylacetic acid scaffold can interact with specific neurotransmitter receptor sites. While the broader class of GPCRs represents potential targets for derivatives of 2-amino-2-(4-methylphenyl)acetic acid, specific binding affinity studies for this compound are not widely reported in the literature reviewed. The study of interactions between small molecules and receptors often involves assessing binding affinity (often expressed as a dissociation constant, Kd, or an association constant, Ka) and functional modulation (e.g., potentiation or inhibition of the endogenous ligand's effect). mdpi.comfrontiersin.org

Influence on Inflammatory Processes and Cytokine Production

Derivatives of phenylacetic acid have demonstrated significant anti-inflammatory properties. Studies on substituted (2-phenoxyphenyl)acetic acids revealed that the introduction of halogen substituents into the phenoxy ring considerably enhanced anti-inflammatory activity in adjuvant arthritis tests. nih.gov Similarly, certain 2-aminophenylacetic acid derivatives have shown potent activity in inhibiting prostaglandin (B15479496) synthetase in vitro. nih.gov

The modulation of cytokines is a key mechanism for these compounds. For instance, a pyrrole-based derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, was found to significantly decrease serum levels of the pro-inflammatory cytokine TNF-α in a lipopolysaccharide (LPS)-induced systemic inflammation model, particularly after repeated administration. mdpi.comresearchgate.net This compound also notably increased the levels of the immunomodulatory cytokine TGF-β1, suggesting a selective regulatory effect. mdpi.comresearchgate.net Other research on phenoxy acetic acid derivatives showed a reduction in TNF-α by up to 64.88% and Prostaglandin E2 (PGE-2) by up to 60.58%. mdpi.com This indicates that these compounds exert their anti-inflammatory effects not just by inhibiting enzymes like cyclooxygenases (COX), but also by directly influencing the cytokine cascade that governs the inflammatory response. mdpi.commdpi.comnih.gov

Table 1: Effect of Phenylacetic Acid Derivatives on Inflammatory Cytokines

| Compound Class | Cytokine Affected | Observed Effect | Reference |

|---|---|---|---|

| Pyrrole-based Phenylpropanoic Acid | TNF-α | Significant Decrease | mdpi.comresearchgate.net |

| Pyrrole-based Phenylpropanoic Acid | TGF-β1 | Significant Increase | mdpi.comresearchgate.net |

| Pyrrole-based Phenylpropanoic Acid | IL-10 | No significant change | mdpi.com |

| Phenoxy Acetic Acid Derivatives | TNF-α | Decreased by ~65% | mdpi.com |

| Phenoxy Acetic Acid Derivatives | PGE-2 | Decreased by ~61% | mdpi.com |

Mechanisms of Apoptosis Induction in Cellular Models

Phenylacetic acid and its derivatives have been identified as potent inducers of apoptosis (programmed cell death) in various cancer cell lines. The mechanisms often involve the activation of caspase cascades, which are central to the execution of the apoptotic process. nih.govtbzmed.ac.ir

One derivative, 4-fluoro-N-butylphenylacetamide, was shown to trigger apoptosis in human squamous lung cancer cells by up-regulating the pro-apoptotic protein Bcl-X(S) and promoting the accumulation of cytosolic cytochrome c. nih.gov This leads to the activation of caspase-9 and caspase-3, culminating in DNA fragmentation. nih.gov Similarly, a study on phenoxyacetamide derivatives in HepG2 liver cancer cells demonstrated a significant upregulation of pro-apoptotic genes including p53 (8.45-fold), Bax (6.5-fold), caspase-3 (7.6-fold), and caspase-9. mdpi.com This suggests the involvement of both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways. tbzmed.ac.irmdpi.com

Another related compound, 2-Aminophenoxazine-3-one, induces apoptosis by causing a rapid decrease in intracellular pH and generating reactive oxygen species (ROS). nih.govnih.gov This leads to mitochondrial dysfunction and the translocation of NF-κB, ultimately promoting apoptosis. nih.gov The ability of these compounds to modulate key apoptotic proteins, such as up-regulating Bax while down-regulating the anti-apoptotic Bcl-2, underscores their potential as anticancer agents. nih.gov

Table 2: Apoptotic Mechanisms of Phenylacetic Acid Derivatives in Cellular Models

| Compound Derivative | Cell Line | Key Mechanism | Outcome | Reference |

|---|---|---|---|---|

| 4-fluoro-N-butylphenylacetamide | CH27 (Lung Cancer) | Upregulation of Bcl-X(S), Cytochrome c release, Caspase-9 & -3 activation | DNA Fragmentation | nih.gov |

| Phenoxyacetamide Derivative | HepG2 (Liver Cancer) | Upregulation of p53, Bax, Caspase-3 & -9 | Increased Apoptotic Cell Death | mdpi.com |

| 2-Aminophenoxazine-3-one | A549 (Lung Cancer) | Intracellular acidification, ROS production, NF-κB translocation | Apoptosis Induction | nih.gov |

| Flavone (B191248) Derivative (6f) | HepG-2 (Liver Cancer) | Upregulation of Bax, Downregulation of Bcl-2, Caspase-8, -9, & -3 activation | Chromatin Condensation | nih.gov |

Studies on Antimicrobial Efficacy and Mechanisms

Antibacterial Activity Profiling

Derivatives of amino-phenylacetic acid have been investigated for their antibacterial properties. For example, Mannich bases synthesized from 2-[(2,6-dichlorophenyl)amino]phenylacetic acid were screened for activity against Gram-positive and Gram-negative bacteria. researchgate.net Some of these compounds showed moderate activity against Bacillus subtilis and Pseudomonas aeruginosa. researchgate.net

In another study, a novel pleuromutilin (B8085454) derivative, 22-(2-amino-phenylsulfanyl)-22-deoxypleuromutilin (amphenmulin), demonstrated excellent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentration (MIC) values as low as 0.0156 µg/mL. mdpi.com However, its activity against Gram-negative bacteria like E. coli was weak. mdpi.com Peptides conjugated with 2-(4-aminopiperidin-4-yl)acetic acid have also shown potent activity against multidrug-resistant pathogens, with MIC values ranging from 3.1 µM to 6.2 µM, and were found to kill bacteria via membrane disruption. nih.gov

Table 3: Antibacterial Activity of Selected Amino-Phenylacetic Acid Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Mannich base of 2-[(2,6-dichlorophenyl)amino]phenylacetic acid | Bacillus subtilis | Moderate | researchgate.net |

| Mannich base of 2-[(2,6-dichlorophenyl)amino]phenylacetic acid | Pseudomonas aeruginosa | Moderate | researchgate.net |

| 22-(2-amino-phenylsulfanyl)-22-deoxypleuromutilin | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.0156 - 8 µg/mL | mdpi.com |

| Peptide of 2-(4-aminopiperidin-4-yl)acetic acid | Multidrug-resistant pathogens | 3.1 - 6.2 µM | nih.gov |

Antiprotozoal Activity against Specific Pathogens

The therapeutic potential of amino acid derivatives extends to antiprotozoal applications. A series of 2-amino-4-(p-substituted phenyl)-oxazole derivatives were synthesized and evaluated for their in vitro activity against Giardia lamblia and Trichomonas vaginalis. researchgate.net The most active compound against G. lamblia was 2-amino-4-(p-benzoyloxyphenyl)-oxazole, with a 50% inhibitory concentration (IC50) of 1.17 µM, which was more potent than the reference drug metronidazole. researchgate.net Against T. vaginalis, 2-amino-4-(p-bromophenyl)-oxazole showed the highest activity with an IC50 of 1.89 µM. researchgate.net

Furthermore, screenings of 1-phenethyl-4-aminopiperidine derivatives identified compounds with selective activity against Trypanosoma brucei rhodesiense (IC50 values from 0.12 to 10 µM) and Plasmodium falciparum (IC50 values from 0.17 to 5 µM). nih.gov Cationically substituted 2-phenylbenzofurans have also shown potent and selective activity against T. b. rhodesiense, P. falciparum, and Leishmania donovani. nih.gov These findings highlight the promise of these chemical scaffolds in developing new treatments for various parasitic diseases. mdpi.commdpi.com

Table 4: Antiprotozoal Activity of Related Amino Acid Derivatives

| Compound Class | Pathogen | Activity (IC50) | Reference |

|---|---|---|---|

| 2-amino-4-(p-benzoyloxyphenyl)-oxazole | Giardia lamblia | 1.17 µM | researchgate.net |

| 2-amino-4-(p-bromophenyl)-oxazole | Trichomonas vaginalis | 1.89 µM | researchgate.net |

| 1-phenethyl-4-aminopiperidine derivatives | Trypanosoma brucei rhodesiense | 0.12 - 10 µM | nih.gov |

| 1-phenethyl-4-aminopiperidine derivatives | Plasmodium falciparum (K1 strain) | 0.17 - 5 µM | nih.gov |

| Cationic 2-phenylbenzofurans | Leishmania donovani | More active than pentamidine | nih.gov |

Metabolic Pathways and Biotransformation Studies of Related Compounds in vitro

In Vitro Metabolism using Hepatic Microsomes

In vitro metabolism studies using liver microsomes are essential for predicting the pharmacokinetic properties of drug candidates. nih.govresearchgate.net Hepatic microsomes contain a high concentration of key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies. nih.govdls.com These systems are widely used to assess metabolic stability and identify potential metabolic pathways. researchgate.netdls.com

Identification of Metabolites and Transformation Products (e.g., Carboxylic Acids, Hydroxylated Derivatives)

The biotransformation of xenobiotics like 2-amino-2-(4-methylphenyl)acetic acid typically involves Phase I reactions, which introduce or expose functional groups to increase polarity. For this compound, metabolism would likely target the aromatic ring and the side chain.

Hydroxylated Derivatives: The methyl-substituted phenyl ring is a prime site for oxidation reactions catalyzed by cytochrome P450 (P450) enzymes. researchgate.net This can lead to the formation of various hydroxylated metabolites. The primary transformation would likely be hydroxylation of the aromatic ring, resulting in phenolic derivatives. Another potential site of oxidation is the methyl group itself, which could be hydroxylated to form a benzyl (B1604629) alcohol derivative, and subsequently oxidized further to a carboxylic acid.

Other Transformation Products: The amino acid moiety could also undergo transformation. Deamination, a common metabolic pathway for amino acids, would convert the amino group into a keto group, yielding 2-oxo-2-(4-methylphenyl)acetic acid. This keto-acid could then undergo further metabolism.

Table 1: Potential Phase I Metabolites of 2-Amino-2-(4-methylphenyl)acetic acid

| Metabolite Class | Potential Transformation Product | Metabolic Pathway |

| Hydroxylated Metabolites | 2-Amino-2-(3-hydroxy-4-methylphenyl)acetic acid | Aromatic Hydroxylation |

| 2-Amino-2-(4-hydroxymethylphenyl)acetic acid | Methyl Group Hydroxylation | |

| Oxidized Metabolites | 2-Amino-2-(4-carboxyphenyl)acetic acid | Oxidation of Hydroxymethyl |

| Deaminated Metabolites | 2-Oxo-2-(4-methylphenyl)acetic acid | Oxidative Deamination |

Conjugation Pathways (e.g., Amino Acid Conjugation, Glucosyltransferase Activity)

Following Phase I metabolism, or if the parent compound already possesses suitable functional groups, it can undergo Phase II conjugation reactions. nih.gov These reactions involve the attachment of endogenous molecules to the xenobiotic, which significantly increases water solubility and facilitates excretion. For a compound with a carboxylic acid group like 2-amino-2-(4-methylphenyl)acetic acid, amino acid and sugar conjugation are highly probable pathways.

Amino Acid Conjugation: The conjugation of xenobiotic carboxylic acids with amino acids is a well-established metabolic pathway, particularly for compounds with a phenylacetic acid backbone. al-edu.comnih.gov The process involves a two-step enzymatic reaction that first activates the carboxylic acid to a reactive acyl-CoA thioester, which then acylates the amino group of an amino acid. al-edu.com

In most mammals, glycine (B1666218) is the most common amino acid used for this purpose. al-edu.com For phenylacetic acid specifically, conjugation with L-glutamine is a primary pathway in humans and some other primates. al-edu.comroyalsocietypublishing.org Therefore, it is plausible that 2-amino-2-(4-methylphenyl)acetic acid could be conjugated with either glycine or glutamine.

Glucosyltransferase Activity: In plants, conjugation of phenylacetic acid (PAA), a known plant auxin, with sugars is a key metabolic pathway. nih.govbiorxiv.org Enzymes known as UDP-glucosyltransferases (UGTs) catalyze the formation of glucosyl esters by linking glucose to the carboxylic acid group of PAA. nih.gov Recently, novel PAA conjugates with amino acids such as leucine, phenylalanine, and valine have also been identified in plants. nih.govbiorxiv.org While less common for xenobiotics in mammals than glucuronidation, the formation of glucose conjugates cannot be entirely ruled out. More typically in mammals, the analogous process is glucuronidation, where UDP-glucuronosyltransferases catalyze the conjugation of glucuronic acid to the molecule.

Table 2: Potential Conjugation Products of 2-Amino-2-(4-methylphenyl)acetic acid

| Conjugation Pathway | Conjugating Agent | Potential Product |

| Amino Acid Conjugation | Glycine | N-(2-Amino-2-(4-methylphenyl)acetyl)glycine |

| Glutamine | N-(2-Amino-2-(4-methylphenyl)acetyl)glutamine | |

| Sugar Conjugation | Glucose (Plants) | 2-Amino-2-(4-methylphenyl)acetic acid glucosyl ester |

| Glucuronic Acid (Mammals) | 2-Amino-2-(4-methylphenyl)acetic acid glucuronide |

Role in Neurotransmission-Related Biological Processes

Direct evidence linking 2-amino-2-(4-methylphenyl)acetic acid to neurotransmission is lacking. However, its structure as an aromatic amino acid suggests potential interactions with neurological pathways.

Aromatic amino acids like tyrosine and tryptophan are fundamental precursors for the synthesis of key neurotransmitters, including dopamine, norepinephrine, and serotonin. frontiersin.org The metabolism of these amino acids is tightly regulated by various enzymes, including aminotransferases, which catalyze the transfer of an amino group to an α-keto acid. nih.gov

Given its structure, 2-amino-2-(4-methylphenyl)acetic acid could potentially act as a substrate or inhibitor for aromatic amino acid aminotransferases. wikipedia.org By competing with endogenous amino acids like phenylalanine or tyrosine, it could modulate the synthesis of downstream neurotransmitters. Furthermore, some derivatives of the parent compound, phenylglycine, have been evaluated for neuroprotective and other pharmacological properties, suggesting that molecules with this core structure can possess bioactivity within the central nervous system. nih.govnih.gov However, without specific studies, the role of 2-amino-2-(4-methylphenyl)acetic acid in neurotransmission remains speculative.

Emerging Applications and Future Research Paradigms

Design and Synthesis of Novel Pharmacological Agents and Drug Candidates